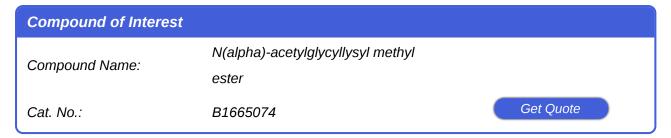


Application Notes and Protocols: N(alpha)acetylglycyllysyl methyl ester

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **N(alpha)-acetylglycyllysyl methyl ester** (Ac-Gly-Lys-OMe), detailing its primary application as an enzyme substrate and providing protocols for its use in this context. Additionally, a detailed protocol for N-terminal acetylation in solid-phase peptide synthesis (SPPS) is included, a common strategy to enhance peptide stability and mimic natural proteins.

Overview of N(alpha)-acetylglycyllysyl methyl ester

N(alpha)-acetylglycyllysyl methyl ester, also known as Ac-Gly-Lys-OMe, is a synthetic dipeptide derivative. Its molecular formula is $C_{11}H_{21}N_3O_4$, and its CAS number is 10236-44-9. The N-terminus of the glycine residue is protected by an acetyl group, and the C-terminus of the lysine residue is a methyl ester. This structure makes it a recognized substrate for specific proteases.

Key Applications:

• Enzyme Substrate: The primary and well-documented application of Ac-Gly-Lys-OMe is as a substrate for the enzyme urokinase (u-PA) and the complement system component C1s.[1] It is widely used in biochemical assays to determine the enzymatic activity of urokinase and to screen for its inhibitors.[2][3][4]



Biochemical Research: As a tool in enzymology, it helps in studying enzyme kinetics and the
effects of various compounds on protease activity.[5][6][7]

While the acetylated N-terminus is a common feature in peptide drugs for enhancing stability, there is limited evidence for the direct use of Ac-Gly-Lys-OMe as a building block in solid-phase or solution-phase peptide synthesis for creating larger peptides. The more common and efficient method is to introduce the acetyl group at the N-terminus of the peptide after its assembly on a solid support.[2][8][9]

Chemical Properties

Property	Value	
Molecular Formula	C11H21N3O4	
Molecular Weight	259.30 g/mol	
CAS Number	10236-44-9	
Appearance	White to off-white crystalline solid	
Purity	Typically ≥95%	
Solubility	Soluble in aqueous buffers (e.g., PBS)	

Application: Urokinase Activity Assay

This protocol describes a typical colorimetric assay to measure the activity of urokinase using Ac-Gly-Lys-OMe as a substrate. The hydrolysis of the methyl ester by urokinase can be monitored by measuring the change in pH or by using a coupled assay system.

Experimental Protocol: Urokinase Activity Assay

Materials:

- N(alpha)-acetylglycyllysyl methyl ester (Ac-Gly-Lys-OMe)
- Urokinase (u-PA) enzyme
- Phosphate-buffered saline (PBS), pH 7.4



- pH indicator (e.g., phenol red) or a pH meter
- Microplate reader (if using a colorimetric assay)
- 96-well microplate

Procedure:

- Substrate Preparation: Prepare a stock solution of Ac-Gly-Lys-OMe in PBS (e.g., 10 mg/mL).
- Enzyme Preparation: Prepare a stock solution of urokinase in PBS at a suitable concentration. The optimal concentration should be determined empirically.
- Assay Setup:
 - In a 96-well microplate, add 50 μL of PBS to each well.
 - $\circ~$ Add 10 μL of the urokinase solution to the sample wells. For control wells, add 10 μL of PBS.
 - Add 20 μL of the Ac-Gly-Lys-OMe solution to all wells to initiate the reaction.
- Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).
- Measurement:
 - Using a pH meter: Measure the decrease in pH resulting from the production of carboxylic acid upon ester hydrolysis.
 - Using a colorimetric indicator: If using a pH indicator like phenol red, the color change can be monitored spectrophotometrically.
 - Coupled Assay: Alternatively, the release of methanol can be measured using a coupled enzymatic reaction that produces a colored or fluorescent product.
- Data Analysis: Calculate the rate of substrate hydrolysis by determining the change in absorbance or pH over time. The enzymatic activity is typically expressed in units/mg of protein.



Diagram of Urokinase Assay Workflow



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Caption: Workflow for a urokinase activity assay.

Application: N-Terminal Acetylation in Solid-Phase Peptide Synthesis

N-terminal acetylation is a common modification in peptide synthesis to improve stability against degradation by aminopeptidases and to mimic naturally occurring proteins.[3] This protocol details the on-resin acetylation of a peptide synthesized via Fmoc-based solid-phase peptide synthesis (SPPS).

Experimental Protocol: On-Resin N-Terminal Acetylation

Materials:

- Peptide-resin with a free N-terminus
- Acetic anhydride
- N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Piperidine solution in DMF (typically 20%) for Fmoc deprotection
- Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

Procedure:



- Final Fmoc Deprotection: After the final amino acid coupling, remove the N-terminal Fmoc group by treating the peptide-resin with 20% piperidine in DMF for 15-20 minutes.
- Washing: Thoroughly wash the resin with DMF (3-5 times) and then with DCM (3-5 times) to remove residual piperidine.
- Acetylation Reaction:
 - Prepare the acetylation solution: 10% acetic anhydride in DMF.
 - Add the acetylation solution to the washed peptide-resin.
 - Agitate the mixture at room temperature for 1-2 hours.
- Washing: Wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.
- Cleavage and Deprotection: Cleave the acetylated peptide from the resin and remove sidechain protecting groups using an appropriate cleavage cocktail.
- Precipitation and Purification: Precipitate the peptide in cold diethyl ether, centrifuge to collect the crude product, and purify by reverse-phase HPLC.

Quantitative Data from a Model Peptide Synthesis

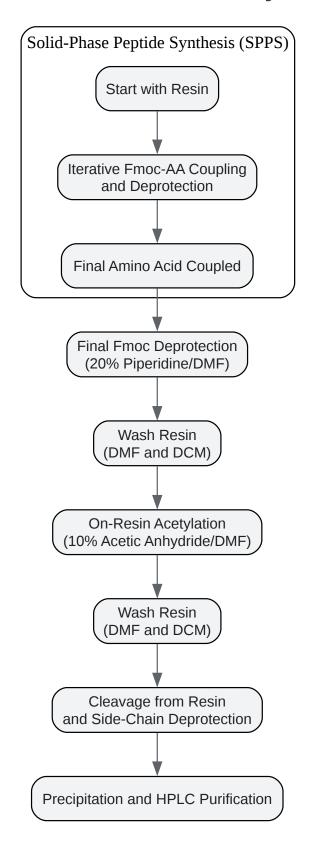
The following table presents representative data for the synthesis of a model peptide (RRWQWR-NH₂) with and without N-terminal acetylation, demonstrating the efficiency of the on-resin acetylation process.[2][8]

Peptide	Modification	Crude Purity (%)	Expected Mass (Da)	Observed Mass (Da)
Lfc2	None (Free N- terminus)	78	970.1	970.2
Ac-Lfc4	N-terminal Acetylation	72	1012.2	1012.3



Data adapted from automated microwave peptide synthesis experiments.[2][8]

Diagram of On-Resin N-Terminal Acetylation Workflow





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Caption: Workflow for on-resin N-terminal acetylation.

Conclusion

N(alpha)-acetylglycyllysyl methyl ester is a valuable tool for researchers in biochemistry and drug development, primarily serving as a specific substrate for urokinase in enzymatic assays. While N-terminal acetylation is a critical modification in modern peptide synthesis for enhancing stability, the direct incorporation of Ac-Gly-Lys-OMe as a synthetic building block is not a commonly documented practice. The standard and more versatile approach is the on-resin acetylation of the full-length peptide as the final synthetic step before cleavage and purification. The protocols provided herein offer detailed guidance for both the primary application of Ac-Gly-Lys-OMe and the widely used technique of on-resin N-terminal acetylation.

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